Aluminum sulfide (Al2S3)

Catalog No.
S1555133
CAS No.
1302-81-4
M.F
Al2S3
M. Wt
150.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum sulfide (Al2S3)

CAS Number

1302-81-4

Product Name

Aluminum sulfide (Al2S3)

IUPAC Name

dialuminum;trisulfide

Molecular Formula

Al2S3

Molecular Weight

150.2 g/mol

InChI

InChI=1S/2Al.3S/q2*+3;3*-2

InChI Key

COOGPNLGKIHLSK-UHFFFAOYSA-N

SMILES

[Al+3].[Al+3].[S-2].[S-2].[S-2]

Canonical SMILES

[Al+3].[Al+3].[S-2].[S-2].[S-2]

Energy Storage: Aluminium-Sulphur Batteries

One of the most promising areas of research for aluminium sulphide is in the development of next-generation batteries. Lithium-ion batteries, the current dominant technology, have limitations in terms of energy density and safety. Aluminium-sulphur batteries are a potential alternative due to several factors:

  • High theoretical capacity: Aluminium sulphide boasts a high theoretical capacity for storing lithium ions, which translates to potentially longer battery life ().
  • Capacity fade: While the initial discharge capacity can be promising, aluminium sulphide electrodes suffer from a significant decrease in capacity during charging and discharging cycles (). This needs to be addressed for practical applications.
  • Material stability: The conversion process during charge and discharge can cause structural changes in the electrode material, leading to further capacity loss. Research is focused on improving the stability of aluminium sulphide during cycling ().

Despite these challenges, aluminium sulphide remains a promising candidate for next-generation batteries, and research is ongoing to overcome these limitations.

Photovoltaic Applications

Aluminium sulphide, like other metal sulphides, exhibits light-absorbing properties that have potential applications in photovoltaics, the technology used in solar cells. Research is exploring the use of aluminium sulphide in:

  • Photovoltaic materials: Aluminium sulphide may be useful in developing new types of solar cells for capturing light and converting it into electricity (). However, further research is needed to determine its efficiency and compare it to existing materials.

Due to the early stage of this research, there is limited information on the specific applications and their effectiveness in converting light to electricity.

Other Research Areas

Beyond energy storage and photovoltaics, aluminium sulphide is being explored for other scientific applications:

  • Catalyst: Aluminium sulphide's reactivity makes it a potential candidate for catalysts used in various chemical reactions (). Research is ongoing to explore its effectiveness in specific reactions.
  • Aluminium source: In certain controlled applications, aluminium sulphide can be a source of aluminium, particularly when compatibility with sulphates is required ().

Aluminum sulfide, with the chemical formula Al₂S₃, is an ionic compound composed of aluminum and sulfur. It typically appears as a gray solid and is known for its ability to hydrolyze in the presence of moisture, producing aluminum hydroxide and hydrogen sulfide gas. This compound exists in several crystalline forms, including hexagonal and trigonal structures, which exhibit unique lattice arrangements and properties. The molar mass of aluminum sulfide is approximately 150.158 g/mol, and it has a melting point of about 1,100 °C (2,012 °F) and a boiling point of around 1,500 °C (2,732 °F) .

Aluminium sulphide is a moisture-sensitive compound that can react with water to release toxic hydrogen sulfide gas. Hydrogen sulfide has a foul odor and can be harmful upon inhalation, causing respiratory problems and even death in high concentrations [].

: Aluminum sulfide can also react with alcohols at elevated temperatures to yield thiols. For example:
Al2S3+R OHR SH+other products\text{Al}_2\text{S}_3+\text{R OH}\rightarrow \text{R SH}+\text{other products}

These reactions highlight the compound's reactivity and potential for generating valuable byproducts .

Aluminum sulfide can be synthesized through several methods:

  • Direct Combination: The most straightforward method involves the direct reaction of aluminum powder with sulfur:
    2Al+3SAl2S32\text{Al}+3\text{S}\rightarrow \text{Al}_2\text{S}_3
    This reaction is highly exothermic and requires careful control to prevent excessive heat generation.
  • Thermitic Reaction: A thermitic reaction can be employed where aluminum powder reacts with lead sulfide:
    2Al+3PbSAl2S3+3Pb2\text{Al}+3\text{PbS}\rightarrow \text{Al}_2\text{S}_3+3\text{Pb}
  • Alternative Methods: Other methods include reacting potassium thiocyanate with aluminum powder at high temperatures or burning aluminum powder in carbon disulfide .

Aluminum sulfide has a range of industrial applications:

  • Chemical Production: It is used in the synthesis of organic compounds such as ethanethiol and chemicals for tanning leather.
  • Battery Manufacturing: Aluminum sulfide is utilized in the production of cathodes for lithium-sulfur solid-state batteries.
  • Hydrogen Sulfide Generation: It serves as a precursor for generating hydrogen sulfide, which has various industrial applications .

Research on aluminum sulfide interactions primarily focuses on its reactivity with water and acids. Studies have shown that its hydrolysis can be an effective method for producing hydrogen sulfide cheaply. Additionally, its reactions with alcohols have been explored for synthesizing thiols under controlled conditions . These interactions are crucial for understanding its potential uses in organic synthesis and industrial processes.

Similar Compounds

  • Aluminum Chloride (AlCl₃)
  • Aluminum Sulfate (Al₂(SO₄)₃)
  • Gallium Sulfide (Ga₂S₃)

Comparison Table

CompoundChemical FormulaKey PropertiesUnique Characteristics
Aluminum SulfideAl₂S₃Gray solid; hydrolyzes to produce H₂SHighly reactive with moisture
Aluminum ChlorideAlCl₃White solid; soluble in waterForms complex ions in solution
Aluminum SulfateAl₂(SO₄)₃White crystalline solid; highly solubleUsed extensively in water purification
Gallium SulfideGa₂S₃Grayish solid; similar structure to Al₂S₃Exhibits semiconductor properties

Uniqueness

Aluminum sulfide is distinguished by its strong reactivity with water, leading to the release of hydrogen sulfide gas. This property makes it particularly useful in certain chemical syntheses compared to other aluminum compounds, which may not exhibit such reactivity .

Polymorphic Forms of Al₂S₃

The polymorphic behavior of aluminum sulfide stems from the versatile coordination chemistry of aluminum in sulfide environments and the ability of the structure to accommodate ordered vacancy arrangements [1]. Each polymorph exhibits unique crystallographic parameters and structural characteristics that define their stability ranges and formation conditions [3] [6]. The following table summarizes the key crystallographic data for the major aluminum sulfide polymorphs:

PolymorphCrystal SystemSpace Groupa (Å)c (Å)Density (g/cm³)Structure Type
α-Al₂S₃HexagonalP6₁6.42317.832.32Wurtzite-like
β-Al₂S₃HexagonalP6₃mc3.5795.8292.495Defect Wurtzite
γ-Al₂S₃TrigonalR3m6.4717.262.36Trigonal
δ-Al₂S₃TetragonalI4₁/amd7.02629.8192.71Tetragonal Superlattice

α-Al₂S₃: Hexagonal Symmetry and Wurtzite-like Structure

The alpha phase of aluminum sulfide represents the most thermodynamically stable polymorph under ambient conditions, crystallizing in the hexagonal crystal system with space group P6₁ [1]. This phase exhibits a wurtzite-related structure where sulfide anions adopt a hexagonal close-packed arrangement, with aluminum cations occupying one-third of the available tetrahedral interstitial sites [19]. The defect-free alpha phase contains sulfide ions in a hexagonal close-packed lattice with aluminum ions distributed among the tetrahedral holes in an ordered fashion [19].

The structural framework of α-Al₂S₃ is characterized by two inequivalent aluminum positions and three inequivalent sulfur atom positions within the unit cell [19]. Each close-packed layer contains three inequivalent sulfur atoms, where two coordinate to three aluminum atoms and one exhibits two-fold coordination [19]. The availability of two-fold coordinated sulfide ions proves crucial for the preferred conduction pathways in this material [19]. The aluminum-sulfur bond distances in α-Al₂S₃ range from 2.31 to 2.64 Å, reflecting the distorted tetrahedral coordination environment around aluminum centers [5] [27].

Unlike aluminum oxide where aluminum centers occupy octahedral holes, the expanded framework of aluminum sulfide stabilizes aluminum centers in tetrahedral coordination within the sulfide matrix [1]. The lattice parameters for α-Al₂S₃ are a = b = 6.423 Å and c = 17.83 Å, with a calculated density of 2.32 g/cm³ [1] [6]. Recent density functional theory calculations using the r++SCAN functional have provided refined lattice parameters of a = 6.418 Å and c = 17.847 Å, showing excellent agreement with experimental values [25].

β-Al₂S₃: Defect Wurtzite Configuration

The beta phase of aluminum sulfide adopts a defect wurtzite structure characterized by hexagonal symmetry with space group P6₃mc [1]. This polymorph forms through thermal treatment of the alpha phase, typically requiring annealing at temperatures of several hundred degrees Celsius [1]. The beta phase represents a high-temperature modification where aluminum centers become randomized, leading to the characteristic defect wurtzite arrangement [1].

The crystallographic parameters of β-Al₂S₃ include lattice constants a = b = 3.579 Å and c = 5.829 Å, with a notably higher density of 2.495 g/cm³ compared to the alpha phase [1] [6]. This increased density reflects the more compact arrangement achieved through the randomization of aluminum positions at elevated temperatures [1]. The defect wurtzite configuration emerges from the thermal activation that allows aluminum cations to redistribute among available tetrahedral sites, breaking the long-range order characteristic of the alpha phase [1].

The structural transition from alpha to beta phase involves the progressive randomization of aluminum occupancy in tetrahedral sites while maintaining the overall hexagonal close-packed sulfide framework [1]. This transformation represents a classical order-disorder transition where increasing temperature provides sufficient thermal energy to overcome the ordering forces that stabilize the alpha phase structure [1].

γ-Al₂S₃: Trigonal Phase and Structural Analogues

The gamma phase of aluminum sulfide crystallizes in the trigonal crystal system, representing a high-temperature polymorph with structural similarities to gamma-aluminum oxide [1]. This phase forms at elevated temperatures beyond those required for beta phase formation, with lattice parameters a = b = 6.47 Å and c = 17.26 Å [1] [6]. The density of γ-Al₂S₃ is 2.36 g/cm³, intermediate between the alpha and beta phases [1].

The structural arrangement in γ-Al₂S₃ exhibits analogies to the gamma-Al₂O₃ structure, suggesting similar coordination environments and vacancy ordering patterns [1]. The trigonal symmetry reflects a further evolution of the defect structure where thermal energy promotes additional structural reorganization beyond that observed in the beta phase [1]. While detailed structural refinement data for this phase remains limited, the trigonal symmetry indicates a departure from the hexagonal close-packed sulfide arrangement toward a more complex three-dimensional framework [1].

The formation of γ-Al₂S₃ requires temperatures sufficient to induce significant structural reorganization while maintaining the overall stoichiometry and basic coordination preferences of aluminum in sulfide environments [1]. This phase represents an intermediate structural state between the ordered wurtzite-like alpha phase and the completely disordered arrangements that might occur at even higher temperatures [1].

δ-Al₂S₃: Tetragonal Superlattice Under Pressure

The delta phase of aluminum sulfide emerges under high-pressure conditions, specifically requiring pressures in the range of 2 to 65 GPa to achieve stable formation [1]. This polymorph crystallizes in the tetragonal crystal system with space group I4₁/amd, representing a pressure-induced structural transformation [1]. The lattice parameters are a = b = 7.026 Å and c = 29.819 Å, with the highest density among all known aluminum sulfide polymorphs at 2.71 g/cm³ [1] [6].

The tetragonal superlattice structure of δ-Al₂S₃ reflects the dramatic reorganization that occurs under extreme pressure conditions [1]. The significantly elongated c-axis parameter of nearly 30 Å indicates the formation of a complex layered structure where vacancies arrange in a highly ordered tetragonal superlattice [1]. This pressure-induced phase demonstrates the remarkable structural flexibility of aluminum sulfide under extreme conditions [1].

The formation mechanism of δ-Al₂S₃ involves the compression-induced reorganization of vacancy arrangements from the ambient pressure configurations to a highly ordered tetragonal pattern [1]. The substantial increase in density from 2.32 g/cm³ in the alpha phase to 2.71 g/cm³ in the delta phase reflects the efficient packing achieved under high-pressure conditions [1]. This phase represents one of the most structurally complex aluminum sulfide polymorphs, with its superlattice arrangement providing insights into the fundamental interactions governing aluminum-sulfur bonding under extreme conditions [1].

Vacancy-Ordered Structures and Defect Chemistry

The structural chemistry of aluminum sulfide is fundamentally governed by the ordered arrangement of cation vacancies within the tetrahedral sites of the sulfide framework [1] [11]. These vacancy-ordered structures represent a critical aspect of aluminum sulfide crystallography, where the systematic absence of aluminum atoms from specific tetrahedral positions creates long-range structural order [1]. The defect chemistry involves the strategic placement of aluminum cations in only one-third of the available tetrahedral sites, leaving two-thirds as ordered vacancies [1] [19].

Recent first-principles studies have revealed that vacancy-ordered wurtzite α-Al₂S₃ exhibits remarkable ferroelectric properties due to its unique defect arrangement [7] [11]. The ordered aluminum vacancies lead to three important structural features: mitigation of cation-cation repulsion, structural flexibility that accommodates lattice expansion, and formation of sigma-like bonding states involving aluminum 3p and sulfur 3p orbitals [7] [11]. These vacancy-induced modifications result in uniaxial quadruple-well ferroelectricity with a moderate switching barrier of 51 meV per cation, significantly lower than conventional wurtzite ferroelectrics [7] [11].

The defect chemistry of aluminum sulfide involves complex interactions between aluminum vacancies and the surrounding sulfite framework [15] [16]. Computational studies using density functional theory have demonstrated that the distribution of aluminum vacancies follows specific ordering principles that minimize the total system energy [19]. The formation energies of different vacancy configurations show that ground-state arrangements achieve approximately 90% vacancy ordering at typical synthesis temperatures around 625 K [16].

The vacancy ordering in aluminum sulfide creates distinct coordination environments for both aluminum and sulfur atoms [19]. The aluminum sites exhibit tetrahedral coordination with aluminum-sulfur bond distances ranging from 2.20 to 2.64 Å, while sulfur atoms display both two-fold and three-fold coordination depending on their position within the vacancy-ordered structure [5] [19] [27]. The systematic arrangement of these vacancies generates the characteristic wurtzite-like structure while maintaining overall charge neutrality through the Al³⁺ and S²⁻ ionic framework [1] [19].

Comparative Lattice Dynamics Across Phases

The lattice dynamics of aluminum sulfide polymorphs exhibit significant variations that reflect their distinct structural arrangements and bonding characteristics [1] [17]. Comparative analysis of vibrational properties across the different phases reveals fundamental differences in phonon dispersion relations, thermal stability, and dynamic structural behavior [17]. The hexagonal alpha phase demonstrates the most stable lattice dynamics due to its ordered vacancy arrangement and optimized aluminum-sulfur bonding distances [1] [19].

Density functional theory calculations have provided detailed insights into the phonon spectra and lattice dynamics of aluminum sulfide phases [17] [25]. The alpha phase exhibits well-defined acoustic and optical phonon branches consistent with its ordered structure, while the beta phase shows characteristic broadening and splitting associated with the defect wurtzite configuration [1] [17]. The gamma and delta phases display increasingly complex phonon spectra reflecting their higher-symmetry crystal systems and unique structural arrangements [1].

Temperature-dependent lattice dynamics studies reveal distinct thermal expansion behaviors across the aluminum sulfide polymorphs [30]. The alpha phase demonstrates anisotropic thermal expansion with different expansion coefficients along the a and c crystallographic axes [25]. Computational studies using the r++SCAN functional have shown that the thermal expansion coefficient varies significantly between phases, with the alpha phase exhibiting relatively low expansion due to its stable tetrahedral coordination environment [25].

The comparative lattice dynamics analysis also reveals important information about phase transition mechanisms and kinetics [1] [17]. The alpha to beta phase transition involves the progressive activation of specific phonon modes that facilitate aluminum cation mobility between tetrahedral sites [1]. Similarly, the formation of gamma and delta phases requires activation of higher-energy vibrational modes that enable the substantial structural reorganization observed in these polymorphs [1]. These dynamic processes demonstrate the fundamental relationship between lattice vibrations and structural phase transitions in aluminum sulfide systems [1] [17].

Physical Description

OtherSolid

UNII

04PI6P2Z18

GHS Hazard Statements

Aggregated GHS information provided by 212 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (82.08%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1302-81-4

Dates

Modify: 2023-08-15

Explore Compound Types